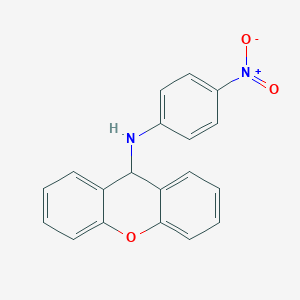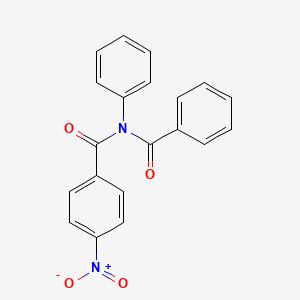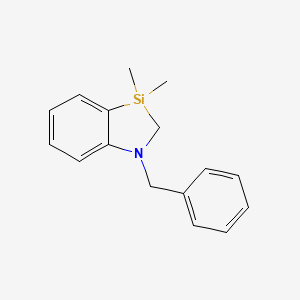![molecular formula C11H15NO B14581764 3-[(E)-(Butylimino)methyl]phenol CAS No. 61131-59-7](/img/structure/B14581764.png)
3-[(E)-(Butylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(Butylimino)methyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(Butylimino)methyl]phenol can be achieved through various methods. One common approach involves the reaction of butylamine with salicylaldehyde under acidic conditions to form the Schiff base, which is then reduced to yield the desired compound. The reaction typically proceeds as follows:
Formation of Schiff Base: Butylamine reacts with salicylaldehyde in the presence of an acid catalyst to form the Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(Butylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-[(E)-(Butylimino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-(Butylimino)methyl]phenol involves its interaction with various molecular targets:
Phenolic Group: The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity.
Imino Group: The imino group can interact with nucleophiles and electrophiles, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound, used as a disinfectant and precursor to many other chemicals.
Cresols: Methylphenols with similar antimicrobial properties.
Hydroquinone: A phenolic compound used in photography and as a skin-lightening agent.
Uniqueness
3-[(E)-(Butylimino)methyl]phenol is unique due to the presence of both a phenolic and an imino group, which confer distinct chemical and biological properties
Properties
CAS No. |
61131-59-7 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(butyliminomethyl)phenol |
InChI |
InChI=1S/C11H15NO/c1-2-3-7-12-9-10-5-4-6-11(13)8-10/h4-6,8-9,13H,2-3,7H2,1H3 |
InChI Key |
JLADUHXSDBBEAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


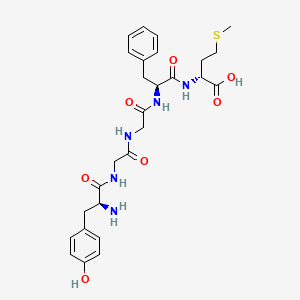
![1-[(4-Chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14581687.png)
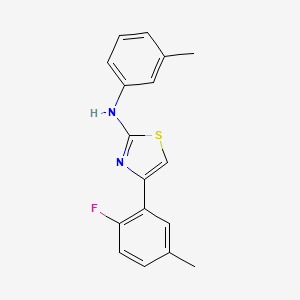
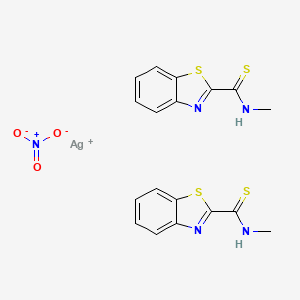
![1-[2-(2-Chloroethoxy)ethyl]-2-phenyl-1H-indole](/img/structure/B14581716.png)
![2-[(Dimethoxyphosphoryl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14581720.png)
![2-Butanone, 3-[(2-hydroxy-3-methyl-2-cyclopenten-1-ylidene)amino]-](/img/structure/B14581726.png)
![5-Methyl-2-phenylbicyclo[3.2.1]oct-2-en-6-one](/img/structure/B14581730.png)
![2-[(E)-(Benzylimino)methyl]benzaldehyde](/img/structure/B14581733.png)
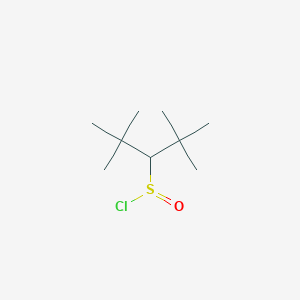
![Methyl [(dichlorophosphoryl)methoxy]acetate](/img/structure/B14581757.png)
